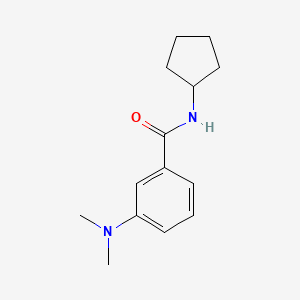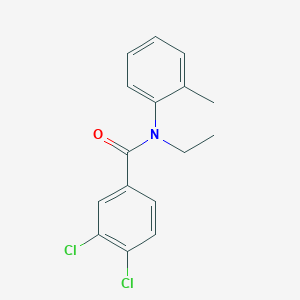![molecular formula C27H29N5O B14960770 [2,2-dimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinolin-1(2H)-yl](phenyl)methanone](/img/structure/B14960770.png)
[2,2-dimethyl-4-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}quinolin-1(2H)-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-BENZOYL-2,2-DIMETHYL-4-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2-DIHYDROQUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a benzoyl group, a dimethyl group, and a piperazine moiety attached to a quinoline core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-BENZOYL-2,2-DIMETHYL-4-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2-DIHYDROQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic conditions.
Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable leaving group on the quinoline core.
Final Modifications: The final steps may involve methylation and other modifications to achieve the desired structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-BENZOYL-2,2-DIMETHYL-4-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2-DIHYDROQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline core.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of intermediate products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-BENZOYL-2,2-DIMETHYL-4-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2-DIHYDROQUINOLINE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-BENZOYL-2,2-DIMETHYL-4-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2-DIHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-BENZOYL-2,2-DIMETHYL-4-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2-DIHYDROQUINOLINE can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents, share the quinoline core but differ in their functional groups and biological activities.
Piperazine Derivatives: Compounds like piperazine and its derivatives, which are used as anthelmintic agents, share the piperazine moiety but differ in their overall structure and applications.
Benzoyl Derivatives: Compounds like benzoyl peroxide, which is used as an acne treatment, share the benzoyl group but differ in their chemical properties and uses.
The uniqueness of 1-BENZOYL-2,2-DIMETHYL-4-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2-DIHYDROQUINOLINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C27H29N5O |
|---|---|
Peso molecular |
439.6 g/mol |
Nombre IUPAC |
[2,2-dimethyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]quinolin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C27H29N5O/c1-27(2)19-22(20-30-15-17-31(18-16-30)26-28-13-8-14-29-26)23-11-6-7-12-24(23)32(27)25(33)21-9-4-3-5-10-21/h3-14,19H,15-18,20H2,1-2H3 |
Clave InChI |
KGBVWWAIWIDIDW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCN(CC4)C5=NC=CC=N5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


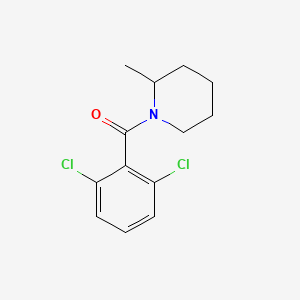
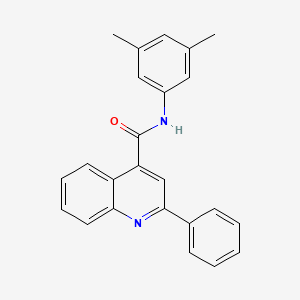
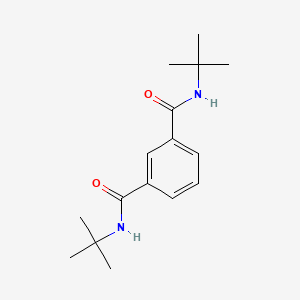
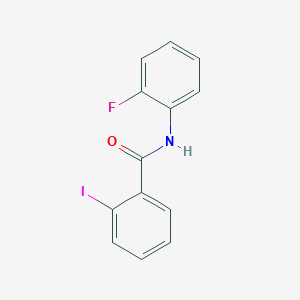
![9-acetyl-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14960711.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B14960716.png)
![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)
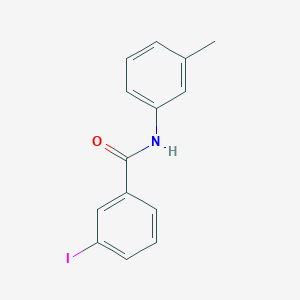
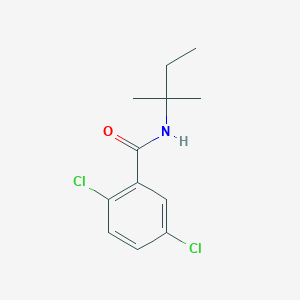

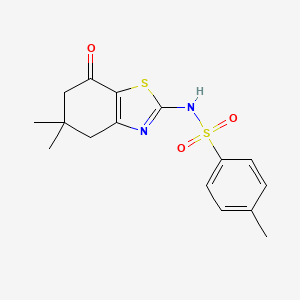
![N-[4-(dibutylsulfamoyl)phenyl]-2-ethoxyacetamide](/img/structure/B14960751.png)
